molecular formula C7H12ClF3O3S B13528720 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride

2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13528720
M. Wt: 268.68 g/mol
InChI Key: XLAQEFCCSJXOLV-UHFFFAOYSA-N
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Description

2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by its trifluoromethyl ether group and sulfonyl chloride functionality. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions. Its trifluoromethyl ether moiety enhances metabolic stability and lipophilicity, making it a candidate for drug discovery applications.

Properties

Molecular Formula

C7H12ClF3O3S

Molecular Weight

268.68 g/mol

IUPAC Name

2-methyl-3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C7H12ClF3O3S/c1-5(4-15(8,12)13)3-14-6(2)7(9,10)11/h5-6H,3-4H2,1-2H3

InChI Key

XLAQEFCCSJXOLV-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)C(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used. The reaction is usually performed at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed. The reaction conditions may vary depending on the desired product.

Major Products Formed

    Sulfonamide derivatives: Formed from the reaction with amines.

    Sulfonate esters: Formed from the reaction with alcohols.

    Sulfonic acids: Formed from hydrolysis.

    Sulfone derivatives: Formed from oxidation.

Scientific Research Applications

2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A rigorous comparison with analogous compounds is critical for understanding its reactivity, stability, and applicability. Below is an analysis of structurally related fluorinated sulfonyl chlorides and ethers:

Table 1: Key Properties of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl Chloride and Analogues

Compound Name Molecular Weight Fluorine Content Reactivity (Sulfonyl Chloride) Stability in Aqueous Media Applications
This compound 294.64 g/mol 3 F atoms High (electrophilic) Moderate (hydrolysis risk) Intermediate for APIs, agrochemicals
4-(Difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol 207.17 g/mol 2 F atoms None (hydroxyl group) High Antiviral agent synthesis
1-Fluoronaphthalene 146.15 g/mol 1 F atom Low (aromatic substitution) High Solvent, fluorophore precursor
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine 325.45 g/mol 0 F atoms Moderate (amine reactivity) Moderate Neuropharmacological studies

Key Findings

Fluorine Content and Stability: The trifluoromethyl group in this compound provides superior metabolic resistance compared to mono- or di-fluorinated analogues like 1-fluoronaphthalene or 4-(difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. However, its sulfonyl chloride group makes it prone to hydrolysis, limiting its utility in aqueous systems .

Reactivity: Unlike non-sulfonyl compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, the sulfonyl chloride group enables rapid coupling with amines or alcohols, making it a versatile intermediate for sulfonamide or sulfonate ester formation.

Commercial Viability : Unlike simpler fluorinated solvents (e.g., 1-fluoronaphthalene), the discontinued status of this compound suggests challenges in scalability or stability during storage .

Biological Activity

2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride, with the CAS number 1517681-22-9, is a sulfonyl chloride compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H11ClF3O2S
Molecular Weight268.68 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
Purity98%

Sulfonyl chlorides are known for their reactivity due to the presence of the sulfonyl group (-SO2Cl). This reactivity allows them to participate in various nucleophilic substitution reactions, which can lead to the formation of biologically active compounds. The trifluoropropan-2-yl group may enhance the lipophilicity and metabolic stability of the molecule, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays performed on related sulfonyl compounds have shown varying degrees of toxicity against cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated against human cancer cell lines such as HeLa and MCF-7. These studies typically employ MTT assays to assess cell viability post-treatment .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various sulfonyl chlorides against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could activate caspase pathways, leading to increased apoptosis rates in treated cell lines compared to controls .

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